molecular formula C26H24N4O B15027715 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B15027715
M. Wt: 408.5 g/mol
InChI Key: FNPPGVQLLHAKEW-UHFFFAOYSA-N
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Description

1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone is a complex organic compound that features a unique combination of indole, triazole, and ethanone moieties

Preparation Methods

The synthesis of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(4-ethylphenyl)-5-(1H-indol-3-yl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-ethanone lies in its combination of indole, triazole, and ethanone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N4O

Molecular Weight

408.5 g/mol

IUPAC Name

1-[4-(4-ethylphenyl)-3-(1H-indol-3-yl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C26H24N4O/c1-3-19-13-15-20(16-14-19)29-25(18(2)31)28-30(21-9-5-4-6-10-21)26(29)23-17-27-24-12-8-7-11-22(23)24/h4-17,26-27H,3H2,1-2H3

InChI Key

FNPPGVQLLHAKEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=CC=C3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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